N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a nitrophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexyl isocyanate with N-isocyaniminotriphenylphosphorane and substituted benzoic acids in methylene chloride. This reaction proceeds via an aza-Wittig reaction, which is a type of multicomponent reaction that is catalyst-free and occurs at room temperature .
Industrial Production Methods
These methods are advantageous due to their high atom economy, minimal waste production, and tolerance of various functional groups .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitro derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexyl and pyrrolidine groups contribute to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: shares similarities with other heterocyclic compounds, such as oxadiazoles and benzimidazoles.
Phenanthroimidazole-thiadiazole hybrid derivatives: These compounds also exhibit unique photophysical properties and are used in various applications.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-9-12(17(22)18-13-5-2-1-3-6-13)11-19(16)14-7-4-8-15(10-14)20(23)24/h4,7-8,10,12-13H,1-3,5-6,9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPCOXIDAVHBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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